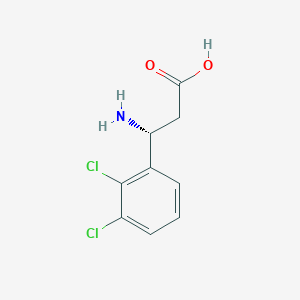

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . Its IUPAC name, This compound , reflects its stereochemistry at the β-carbon, which is adjacent to both the amino and carboxylic acid functional groups. The compound’s structure consists of a propanoic acid backbone substituted at the β-position with an amino group and a 2,3-dichlorophenyl ring.

The SMILES notation O=C(O)CC@@HC1=CC=CC(Cl)=C1Cl explicitly denotes the (R)-configuration at the chiral center. Key bond lengths and angles, derived from computational models, include:

- C–Cl bonds: ~1.73 Å (typical for aryl chlorides)

- C–N bond: ~1.47 Å (consistent with sp³ hybridization)

- Dihedral angle between phenyl ring and propanoic acid chain: ~85°.

Crystallographic Analysis and X-ray Diffraction Studies

While no single-crystal X-ray diffraction data for this compound are publicly available, analogous β-amino acid derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁ or P2₁2₁2₁ space groups. For example, the (S)-enantiomer (CAS 748128-13-4) crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and α = β = γ = 90°. Hydrogen bonding between the amino and carboxylate groups typically forms a two-dimensional network , stabilizing the crystal lattice.

Packing efficiency analyses of similar compounds reveal intermolecular interactions:

- N–H···O hydrogen bonds (2.8–3.1 Å) between amino and carboxylate groups

- Cl···Cl van der Waals contacts (3.4–3.6 Å) contributing to layer stacking.

Comparative Structural Analysis with (S)-Enantiomer

The (R)- and (S)-enantiomers share identical molecular formulas and connectivity but differ in spatial arrangement. Key distinctions include:

The (S)-enantiomer exhibits stronger binding to the NMDA receptor’s glycine site (Kᵢ = 0.8 μM vs. >10 μM for (R)) due to complementary stereoelectronic interactions.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375906 | |

| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743416-09-3 | |

| Record name | (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Asymmetric Synthesis via Tandem Alkylation and Chiral Ni(II) Complexes

One advanced and general approach to prepare tailor-made α-amino acids, including (R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid, is through tandem alkylation of Ni(II) complexes of glycine derivatives followed by second-order asymmetric transformation.

-

- Ni(II) complexes of glycine are reacted with alkyl halides in the presence of tetrabutylammonium iodide and aqueous sodium hydroxide in 1,2-dichloroethane at room temperature.

- After reaction completion, the organic layer is separated and evaporated.

- The residue is treated with potassium carbonate in methanol under reflux to induce asymmetric transformation and release the amino acid complex.

- The resulting precipitate is filtered, washed, and dried to obtain the Ni(II) complex of the amino acid.

- Subsequent acidic hydrolysis (e.g., with 3 N HCl at 50 °C) liberates the free amino acid.

- The amino acid is then purified, often by extraction and precipitation techniques, and can be further derivatized (e.g., Fmoc-protection) if needed for downstream applications.

-

- This method allows for high stereoselectivity, producing the (R)-enantiomer with high enantiomeric excess.

- The use of Ni(II) complexes facilitates chiral induction and purification.

- The process is scalable and adaptable to various substituted phenylalanine derivatives, including 2,3-dichlorophenyl analogs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Tandem Alkylation of Ni(II) Complexes | Ni(II) glycine complex, alkyl halide, NaOH, tetrabutylammonium iodide, methanol reflux | High stereoselectivity, scalable | Requires complex handling and purification |

| Hydrolysis of Nitro-Substituted Esters | 2,5-dichlorobenzoyl chloride, nitration, acid hydrolysis (H2SO4/acetic acid), base treatment | Established method, selective isomer separation | Moderate yield, multiple steps, isomer mixtures |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil, water | Ready for biological assays | Not a synthetic method |

Detailed Research Findings and Analysis

The tandem alkylation and asymmetric transformation method reported by academic research (ACS Omega, 2018) demonstrates a robust synthetic strategy for chiral α-amino acids, including halogenated phenylalanine derivatives. The use of Ni(II) complexes enables enantiomeric control and facilitates purification by precipitation of metal complexes. Acidic hydrolysis liberates the free amino acid with high purity and yield.

The classical nitration and hydrolysis route, as described in the US patent literature, provides a chemical pathway to related dichlorophenyl amino acids via nitro intermediates. The method relies on differential solubility and acid/base treatment to separate isomers, although the overall yield is limited and requires careful control of reaction parameters.

The practical preparation of stock solutions and formulations is essential for experimental reproducibility and in vivo studies. The stepwise solvent addition and solubility considerations ensure compound stability and bioavailability during assays.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is recognized as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for the development of compounds that can modulate neurotransmitter systems, particularly through interactions with N-methyl-D-aspartate receptors (NMDARs).

Key Applications:

- Drug Design : Utilized in the design of drugs aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders by acting as an NMDAR antagonist .

- Synthesis of Peptides : Functions as a precursor in peptide synthesis, enabling the creation of customized peptides for therapeutic applications.

Neurotransmitter Research

The compound plays a pivotal role in neurotransmitter research by providing insights into synaptic mechanisms and potential therapeutic effects. Its ability to inhibit NMDARs is particularly relevant for understanding excitotoxicity, a process implicated in various neurological diseases.

Research Highlights:

- Studies have demonstrated that this compound can effectively inhibit NMDAR activity, which is crucial for synaptic plasticity and memory formation.

- The compound's interaction with neurotransmitter systems has been explored using electrophysiological techniques to assess binding affinities and inhibitory effects.

Biochemical Assays

In biochemical research, this compound is employed in various assays to evaluate the efficacy of new drug candidates. Its role as a reference standard allows researchers to compare new compounds against established benchmarks.

Applications in Assays:

- Efficacy Testing : Used to assess the biological activity of new drug candidates through competitive binding assays with radiolabeled ligands.

- Mechanistic Studies : Aids in understanding enzyme-substrate interactions and protein-ligand binding dynamics.

Chemical Synthesis

The compound is also utilized in organic synthesis as a versatile building block for creating complex organic molecules. Its unique structure facilitates the development of derivatives with varied biological activities.

Synthesis Applications:

- Organic Chemistry : Employed in the synthesis of various derivatives that can exhibit antimicrobial properties or other therapeutic effects .

- Modification Reactions : Can undergo oxidation or reduction to form different chemical entities useful in drug development.

Case Studies and Research Findings

Several studies highlight the potential applications and benefits of this compound:

Mecanismo De Acción

The mechanism of action of ®-3-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Dichlorophenyl Substitution

The position of chlorine atoms on the phenyl ring significantly impacts molecular interactions and applications:

- Used as a pharmaceutical intermediate and research chemical .

- (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS 748128-13-4): Enantiomer of the target compound, with S-configuration. Enantiomers may exhibit divergent biological activities due to stereospecific interactions .

Table 1: Positional Isomers and Stereoisomers

Derivatives with Protective Groups

Protective groups like Fmoc and Boc enhance solubility and stability during synthetic processes:

- Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid (CAS 511272-37-0): Fmoc group enables solid-phase peptide synthesis. Molecular weight: 456.32 g/mol .

- Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 500788-90-9): Boc protection simplifies purification and reduces side reactions in organic synthesis .

Table 2: Protected Derivatives

Substituted Phenyl Ring Variants

Variations in the aromatic substituents modulate bioactivity and solubility:

- (R)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid HCl (Ref: 10-F538073): Methoxy group introduces electron-donating effects, altering electronic properties compared to dichloro analogs .

Actividad Biológica

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, also known as R-2,3-Dichloro-β-phenylalanine, is a chiral compound with significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function, making this compound a candidate for therapeutic applications in neurodegenerative diseases and conditions characterized by excitotoxicity.

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 234.08 g/mol

- CAS Number : 743416-09-3

- IUPAC Name : this compound

This compound interacts with NMDARs, inhibiting their activity. This modulation affects various biochemical pathways related to neurotransmitter synthesis and neuronal signaling. The compound's ability to inhibit excitatory neurotransmission suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease by mitigating excitotoxicity associated with these disorders .

Antagonistic Effects on NMDAR

Research indicates that this compound exhibits potent antagonistic effects on NMDARs. This activity has been demonstrated through various binding affinity studies and electrophysiological techniques that assess its competitive inhibition against endogenous ligands .

Cytotoxic and Antimicrobial Properties

In addition to its neuropharmacological applications, studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The biological activity of these derivatives includes antimicrobial properties, with some exhibiting significant zones of inhibition against bacterial strains .

Case Studies and Research Findings

-

Neuropharmacological Applications :

- A study highlighted the potential of this compound in reducing neuronal excitotoxicity in models of neurodegeneration. The compound was shown to decrease calcium influx through NMDARs, which is critical in preventing neuronal death associated with excitotoxicity.

- Antimicrobial Activity :

Structural Comparisons

The structure of this compound allows it to function as a building block for peptide synthesis. Its unique dichloro substitution pattern differentiates it from other similar compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Dichlorophenyl derivative | Contains 2,4-dichloro substitution |

| (S)-β-Amino-α-(4-chlorophenyl)propionic acid | Chlorophenyl derivative | Different stereochemistry affecting activity |

| (R)-β-Amino-α-(phenyl)propionic acid | Phenyl derivative | Lacks chlorine substituents |

Applications in Research

This compound serves multiple roles in research:

- Pharmaceutical Development : It is utilized as a precursor in synthesizing drugs targeting neurological disorders.

- Neurotransmitter Research : The compound is instrumental in studying neurotransmitter systems and their mechanisms.

- Biochemical Assays : Employed in assays to evaluate the efficacy of new drug candidates.

Q & A

Q. What are the key steps for enantioselective synthesis of (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid?

The enantioselective synthesis typically involves:

- Chiral resolution : Enzymatic or chemical methods to isolate the (R)-enantiomer from racemic mixtures. For example, lipase-catalyzed kinetic resolution can selectively hydrolyze one enantiomer .

- Asymmetric catalysis : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to induce stereocontrol during the formation of the amino acid backbone .

- Purification : Recrystallization or chiral HPLC to achieve >98% enantiomeric excess (ee) .

Q. How is the chiral purity of this compound validated in research settings?

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers and quantify ee .

- Optical rotation : Measuring specific rotation ([α]D) and comparing it to literature values for the (R)-enantiomer .

- X-ray crystallography : Confirming absolute configuration via single-crystal diffraction studies .

Q. What are the primary biological targets or pathways influenced by this compound?

- Enzyme inhibition : The dichlorophenyl moiety may inhibit cytochrome P450 enzymes or amino acid decarboxylases, as observed in structurally related compounds .

- Receptor modulation : Potential interaction with GABA receptors due to its β-amino acid structure, similar to neurotransmitter analogs .

Advanced Research Questions

Q. How do the biological activities of the (R)- and (S)-enantiomers differ?

- Comparative assays : Test both enantiomers in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. For example, the (R)-enantiomer may show 10-fold higher affinity for a target receptor than the (S)-form due to steric compatibility .

- In vivo studies : Administer enantiomers in animal models to assess pharmacokinetic differences (e.g., brain penetration, metabolic stability) .

Q. What methodologies resolve contradictions in reported biological data for this compound?

- Dose-response validation : Replicate experiments across multiple cell lines or animal models to confirm activity thresholds.

- Off-target profiling : Use high-throughput screening (HTS) to rule out nonspecific interactions .

- Structural analogs : Compare activity with derivatives lacking the 2,3-dichlorophenyl group to isolate pharmacophoric contributions .

Q. How can derivatization enhance the compound’s research utility?

- Esterification : Convert the carboxylic acid to methyl ester (as in Methyl (R)-3-amino-3-(2,3-dichlorophenyl)propanoate) to improve cell membrane permeability for in vitro studies .

- Fluorescent tagging : Attach dansyl or FITC groups via the amino moiety for tracking cellular uptake via confocal microscopy .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GABA_A receptor). Focus on halogen-bond interactions from the dichlorophenyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Methodological Considerations

Q. How is the compound’s stability optimized during storage?

Q. What strategies address low solubility in aqueous buffers?

- Co-solvents : Use 10% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without disrupting biological assays .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-20 for in vivo administration .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

| Analog | Modification | Impact on Activity |

|---|---|---|

| 3-Amino-3-(2-chlorophenyl)propanoic acid | Single Cl substitution | Reduced receptor affinity vs. dichloro analog |

| (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | Bromine/fluorine substitution | Altered metabolic stability and target selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.